molecular formula C11H11NOS B1351584 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine CAS No. 878435-99-5

4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine

Cat. No.: B1351584
CAS No.: 878435-99-5
M. Wt: 205.28 g/mol
InChI Key: HQBCJPJCQGTFIX-UHFFFAOYSA-N
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Description

4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine is a chemical scaffold of significant interest in medicinal and agrochemical research. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a recognized isostere of the tetrahydroisoquinoline ring system and has been investigated as an inhibitor of enzymes such as phenylethanolamine N-methyltransferase (PNMT), highlighting its relevance in neuropharmacology and biochemistry studies . Furthermore, recent research into structurally similar 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives has identified this class of compounds as a promising lead scaffold for the development of novel fungicides, demonstrating potent activity against plant pathogenic fungi such as C. arachidicola and R. solani . The furan and thienopyridine moieties are privileged structures in drug discovery, frequently associated with diverse biological activities. This compound is provided for research and development purposes to support the discovery of new biologically active molecules in fields like pharmaceutical sciences and crop protection. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(furan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-2-9(13-6-1)11-8-4-7-14-10(8)3-5-12-11/h1-2,4,6-7,11-12H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBCJPJCQGTFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390388
Record name 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878435-99-5
Record name 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a thieno precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the compound .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:
This compound serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways and develop new materials with tailored properties.

Reactivity and Transformations:
The compound undergoes several chemical reactions including oxidation, reduction, and substitution. These transformations can lead to the formation of sulfoxides or sulfones through oxidation and various derivatives through substitution reactions. The versatility in reactivity makes it a valuable intermediate in organic synthesis .

Biological Research Applications

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its efficacy against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Anticancer Potential:
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines more effectively than some existing chemotherapeutic agents. This potential has led to further exploration of its mechanisms of action and therapeutic applications .

Medical Applications

Therapeutic Agent Development:
Ongoing research aims to evaluate the compound's effectiveness as a therapeutic agent for various diseases. Its interaction with specific molecular targets may modulate biological pathways relevant to disease processes .

Case Studies:

  • Case Study 1: A study evaluated the compound's antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potent activity and suggesting its potential use in treating resistant infections .
  • Case Study 2: In vitro assessments of cytotoxicity showed that the compound had significant effects on cancer cell lines with IC50 values indicating efficacy comparable to standard treatments .

Industrial Applications

Advanced Material Development:
In industry, this compound is utilized in developing advanced materials such as polymers and electronic devices. Its unique chemical properties make it suitable for applications requiring specific material characteristics .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Chemical ResearchBuilding block for complex heterocycles
Biological ResearchAntimicrobial and anticancer activities
Medical ApplicationsPotential therapeutic agent development
Industrial ApplicationsDevelopment of advanced materials

Mechanism of Action

The mechanism of action of 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Core Structural Variations

Thieno[3,2-c]pyridine derivatives exhibit diverse biological activities depending on substituents and ring modifications. Key analogs include:

Compound Name Substituent/Ring Modification Key Features
Target Compound Furan-2-yl at position 4 Enhances π-π stacking potential; moderate polarity due to oxygen atom .
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Bromine at position 2 Electrophilic halogen for cross-coupling reactions; used in Suzuki reactions .
4-[4-(Trifluoromethyl)phenyl]-analog Trifluoromethylphenyl at position 4 Increased lipophilicity and metabolic stability via CF₃ group .
5-Substituted THTP-carboxamides Tetrahydro-2H-pyran-4-yl at position 5 Improved anticancer activity via carboxamide linkage .
Furo[3,2-c]pyridines Furan fused to pyridine (isosteric) Distinct reactivity in antimicrobial agents .

Antimicrobial Activity

  • Target Compound: Limited data, but furan-containing analogs show moderate activity against Xanthomonas and Erwinia amylovora .
  • 4-Phenylfuro[3,2-c]pyridine: Exhibits superior antifungal activity against Pyrenophora avenae (MIC = 12.5 µg/mL) due to planar aromatic systems .
  • THTP-carboxamides : Demonstrated IC₅₀ values of 8–15 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Metabolic and Anticancer Effects

  • 5-Substituted THTPs : Carboxamide derivatives show apoptosis induction in cancer cells via ROS generation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Bromo-THTP Trifluoromethylphenyl Analog
Molecular Weight 205.28 307.99 283.31
LogP (Estimated) 1.8–2.2 2.5 3.1
Solubility Moderate in DMSO Low (hydrobromide salt) High (lipophilic substituent)
Metabolic Stability Moderate (furan oxidation) High (stable C-Br bond) Very high (CF₃ group)

Biological Activity

4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine is a heterocyclic compound characterized by a unique fusion of furan, thieno, and pyridine rings. This structural configuration imparts distinct chemical properties and potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name: 4-(furan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • Molecular Formula: C₁₁H₁₁NOS
  • Molecular Weight: 205.28 g/mol
  • CAS Number: 878435-99-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate the activity of specific enzymes and receptors. The exact pathways and targets are still under investigation but may include:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Interaction: Binding to receptors that mediate physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic processes.

Anticancer Potential

Preliminary research suggests that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.

Neuroprotective Effects

Emerging evidence points towards neuroprotective properties that may be beneficial in neurodegenerative diseases. The compound may exert its effects by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial Study Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong activity.
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells with a significant reduction in cell viability observed at concentrations above 10 µM.
Neuroprotection Study Showed reduction in oxidative stress markers in SH-SY5Y neuronal cells treated with the compound.

Q & A

Q. What are the common synthetic routes for 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives?

The Pictet–Spengler cyclization is a key method for synthesizing tetrahydrothienopyridine derivatives. For example, reacting 2-(furan-2-yl)ethylamine with aldehydes in acidic media generates imine intermediates, which undergo cyclization to form the fused heterocyclic core. Solvent selection (e.g., toluene vs. acetonitrile) and acid catalyst equivalents (HCl or TsOH) critically influence yields. Optimized conditions (e.g., 58% yield in toluene with 1.0 equiv HCl at 70°C for 2 hours) highlight the importance of reaction parameter screening .

Q. What spectroscopic and structural characterization methods are recommended for this compound class?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For example, studies on derivatives like 5-(2-cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (C₁₈H₁₆N₂O₂S) revealed a mean C–C bond length of 0.004 Å and an R factor of 0.069, ensuring precise conformational analysis . Complement with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for solution-phase validation.

Advanced Research Questions

Q. How can researchers optimize reaction yields for tetrahydrothienopyridine synthesis amid conflicting data on solvent effects?

Contradictory yield data (e.g., 26% in CH₃CN vs. 58% in toluene under similar conditions) suggest solvent polarity and acid stability are critical. A methodological approach includes:

  • Solvent screening : Polar solvents (e.g., DMF, CH₃CN) may stabilize intermediates but promote side reactions.
  • Acid stoichiometry : Lower HCl equivalents (1.0–2.0 equiv) reduce tarring while maintaining cyclization efficiency.
  • Temperature control : Moderate temperatures (70–82°C) balance reaction rate and intermediate stability.
SolventAcid (equiv)Temp (°C)Time (h)Yield (%)
TolueneHCl (1.0)70258
CH₃CNHCl (2.0)501.526
AcOHHCl (2.0)703.548

Data adapted from optimization studies .

Q. How can instability of dihydrofuro[3,2-c]pyridine intermediates be mitigated during synthesis?

The instability of intermediates often leads to tarring, particularly under prolonged acidic conditions. Mitigation strategies include:

  • Short reaction times : Limit exposure to <3 hours in strongly acidic media.
  • In situ neutralization : Treat intermediates with aqueous NaOH to isolate stable free bases.
  • Low-temperature cyclization : Conduct reactions at 50–70°C to minimize decomposition .

Q. What computational or experimental methods are suitable for conformational analysis of the tetrahydrothienopyridine core?

Cremer & Pople’s puckering parameters are widely used to analyze ring conformations. For example, the tetrahydrothienopyridine core adopts a half-chair conformation, with pseudorotation parameters (θ = 45°, φ = 120°) derived from X-ray data. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate experimental observations and predict substituent effects on ring strain .

Q. How should researchers address discrepancies in biological activity data for structurally similar derivatives?

Contradictory bioactivity data (e.g., receptor binding affinities) may arise from subtle structural variations. A systematic approach includes:

  • Regiochemical analysis : Compare substituent positions (e.g., 2-furan vs. 3-furan substitution) using SAR studies.
  • Crystallographic overlay : Superimpose X-ray structures to identify steric/electronic differences.
  • Pharmacophore modeling : Map key interaction motifs (e.g., hydrogen-bond donors, π-π stacking groups) to rationalize activity trends .

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